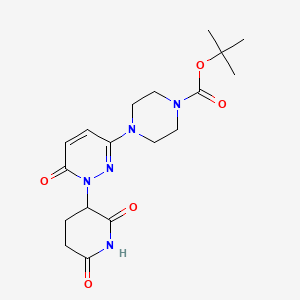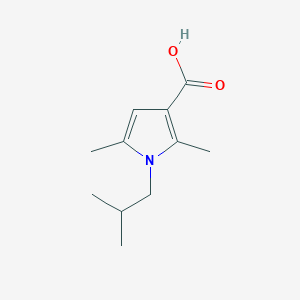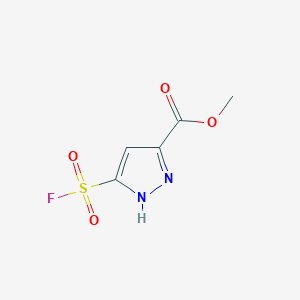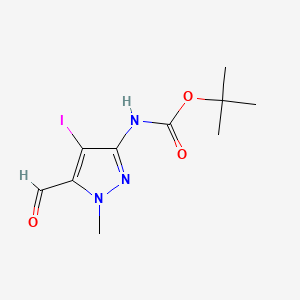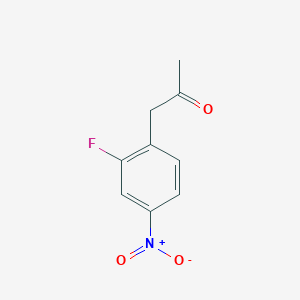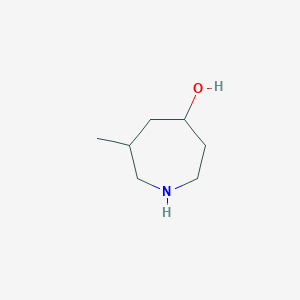
6-Methylazepan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylazepan-4-ol is a chemical compound with the molecular formula C7H15NO. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The compound is known for its unique structure, which includes a hydroxyl group (-OH) attached to the fourth carbon and a methyl group (-CH3) attached to the sixth carbon of the azepane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylazepan-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as 6-methylhexan-1-amine, under acidic or basic conditions. The reaction typically proceeds through intramolecular nucleophilic substitution, leading to the formation of the azepane ring with the hydroxyl group at the fourth position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The compound is then purified through techniques like distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
6-Methylazepan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-methylazepan-4-one.
Reduction: Formation of 6-methylazepan-4-amine.
Substitution: Formation of 6-methylazepan-4-chloride or 6-methylazepan-4-bromide.
Aplicaciones Científicas De Investigación
6-Methylazepan-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Methylazepan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylazepan-4-ol: Similar structure but with the methyl group attached to the nitrogen atom instead of the sixth carbon.
Azepane: The parent compound without the hydroxyl and methyl groups.
6-Methylazepan-4-one: The oxidized form of 6-Methylazepan-4-ol.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a methyl group on the azepane ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
6-methylazepan-4-ol |
InChI |
InChI=1S/C7H15NO/c1-6-4-7(9)2-3-8-5-6/h6-9H,2-5H2,1H3 |
Clave InChI |
BRTHDWOYSPJQCA-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CCNC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


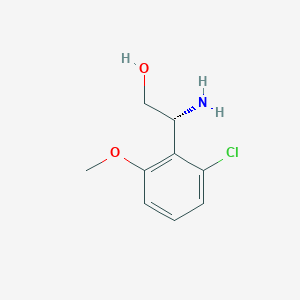


![2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B13559812.png)
![N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide](/img/structure/B13559819.png)

